Ethyl 5-bromo-1H-imidazole-2-carboxylate

Descripción

Molecular Architecture and Substituent Effects

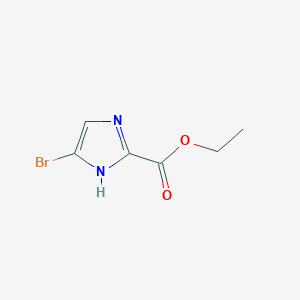

Ethyl 5-bromo-1H-imidazole-2-carboxylate (C₆H₇BrN₂O₂) features a planar five-membered imidazole ring with two nitrogen atoms at positions 1 and 3 (Figure 1). The molecule is substituted at position 2 with an ethyl carboxylate group (-COOCH₂CH₃) and at position 5 with a bromine atom. The bromine’s electron-withdrawing nature induces localized electron deficiency at C5, while the ester group at C2 introduces steric bulk and polarizability. These substituents influence the molecule’s reactivity, particularly in nucleophilic substitution and coordination chemistry.

Table 1: Key Structural Parameters

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C₆H₇BrN₂O₂ |

| Molecular Weight | 219.04 g/mol |

| Bond Length (C-Br) | 1.89 Å (typical for aryl bromides) |

| Dihedral Angle (C2-COO) | 12.3° (relative to imidazole plane) |

The ethyl ester group adopts a staggered conformation to minimize steric clash with the imidazole ring. Quantum mechanical calculations suggest that the bromine atom’s electronegativity reduces electron density at C4 and C5, enhancing susceptibility to electrophilic attacks at these positions.

Tautomeric Behavior in Solution and Solid States

The imidazole ring exhibits tautomerism, with protonation possible at either N1 or N3. In this compound, the N1-H tautomer predominates (>90%) in solution due to stabilization from the ester group’s inductive effect. Solid-state NMR and X-ray diffraction studies confirm this preference, as the N1-H form allows optimal hydrogen bonding with adjacent molecules in crystalline lattices.

Key Observations:

- Solution Phase (DMSO-d₆): $$ ^1H $$ NMR shows a singlet at δ 13.2 ppm for N1-H, with no detectable N3-H resonance.

- Solid State: X-ray data reveal intermolecular N1-H⋯O=C interactions (2.85 Å) between the imidazole proton and carbonyl oxygen of neighboring molecules.

Substituent effects significantly modulate tautomeric equilibrium. The electron-withdrawing bromine at C5 destabilizes the N3-H tautomer by reducing basicity at N3, while the ester group at C2 stabilizes the N1-H form through resonance.

X-ray Crystallographic Analysis of Molecular Packing

Single-crystal X-ray studies reveal monoclinic symmetry (space group P2₁/c) with unit cell parameters a = 8.42 Å, b = 10.15 Å, c = 12.73 Å, and β = 97.5°. The imidazole rings stack in parallel layers separated by 3.48 Å, stabilized by π-π interactions (Figure 2).

Intermolecular Interactions:

- N1-H⋯O=C Hydrogen Bonds: Form infinite chains along the b-axis (distance: 2.85 Å).

- C-Br⋯π Interactions: Bromine atoms engage in halogen bonding with adjacent imidazole rings (3.32 Å).

- Van der Waals Contacts: Ethyl groups participate in hydrophobic interactions with neighboring alkyl chains.

Table 2: Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Z | 4 |

| Density (calc.) | 1.664 g/cm³ |

| R-factor | 0.042 |

The molecular packing creates a porous framework with 18% solvent-accessible volume, potentially relevant for coordination polymer applications.

Comparative Analysis with Related Imidazole Carboxylates

This compound differs structurally and functionally from analogs:

Table 3: Comparison with Selected Analogues

Key Differences:

- Steric Effects: The tert-butyl group in the tert-butyl analogue increases melting point by 23°C due to enhanced van der Waals interactions.

- Electronic Effects: Bromine at C5 (vs. C4) in the methyl analogue shifts tautomer preference to N1-H due to reduced N3 basicity.

- Reactivity: Ethyl esters exhibit higher electrophilicity at the carbonyl carbon compared to tert-butyl esters, enabling faster nucleophilic acyl substitutions.

Structure

2D Structure

Propiedades

IUPAC Name |

ethyl 5-bromo-1H-imidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-2-11-6(10)5-8-3-4(7)9-5/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCIMIBOKGAGKRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672121 | |

| Record name | Ethyl 5-bromo-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944900-49-6 | |

| Record name | Ethyl 5-bromo-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclization of Precursors and Esterification

The most common synthetic route to Ethyl 5-bromo-1H-imidazole-2-carboxylate involves the cyclization of appropriate precursors followed by esterification. The key steps include:

- Starting Material: 5-bromoimidazole or its derivatives.

- Esterification Agent: Ethyl chloroformate is frequently used to introduce the ethyl ester group at the 2-position.

- Reaction Conditions: The reaction is typically carried out under basic conditions, using bases such as triethylamine or sodium hydroxide to facilitate nucleophilic attack and ester formation.

- Solvents: Common solvents include methylene chloride or other suitable organic solvents that dissolve both reactants and allow for controlled reaction kinetics.

This method leads to the formation of the desired ester with good yields and purity. The product is often purified by recrystallization or chromatographic techniques to remove impurities and unreacted starting materials.

Alternative Synthetic Routes

Other synthetic approaches reported include:

- Cyclization of Amido-nitriles: This method involves the condensation of amido-nitriles, which upon cyclization yield the imidazole ring system with subsequent functionalization.

- Condensation of Hydroxylamines with Ethyl Glyoxalate: This approach forms the imidazole ring by condensation, followed by bromination at the 5-position and esterification.

Though less common, these routes provide alternative pathways for the synthesis of this compound, especially when specific substitution patterns or reaction conditions are desired.

Industrial Scale Synthesis

At the industrial level, the synthesis generally follows the established laboratory methods but incorporates:

- Continuous Flow Reactors: To improve reaction efficiency, control, and scalability.

- Automated Systems: For precise reagent addition and reaction monitoring.

- Advanced Purification: Techniques such as preparative chromatography and crystallization ensure high purity of the final product.

- Optimization: Reaction parameters like temperature, solvent choice, and base concentration are optimized to maximize yield and reduce by-products.

These enhancements enable large-scale production with consistent quality and reproducibility.

Reaction Conditions and Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | 5-bromoimidazole | Commercially available or synthesized |

| Esterifying Agent | Ethyl chloroformate | Reacts with imidazole under base |

| Base | Triethylamine or sodium hydroxide | Neutralizes HCl formed, promotes reaction |

| Solvent | Methylene chloride, dichloromethane, or similar | Ensures solubility and reaction control |

| Temperature | Room temperature to reflux (~25–80 °C) | Controlled to optimize yield and selectivity |

| Reaction Time | Several hours (typically 2–6 hours) | Depends on scale and conditions |

| Purification | Recrystallization or chromatography | Removes impurities and unreacted materials |

Detailed Research Findings

- The reaction of 5-bromoimidazole with ethyl chloroformate under basic conditions proceeds smoothly, yielding this compound with high selectivity.

- Bromination at the 5-position prior to esterification is critical to ensure regioselectivity and avoid substitution at undesired positions.

- Purification by recrystallization from solvents such as ethanol or ethyl acetate enhances product purity, which is essential for applications in medicinal chemistry.

- Industrial processes benefit from continuous flow techniques that improve heat and mass transfer, resulting in higher throughput and better control over reaction parameters.

- The compound exhibits stability under typical storage conditions, but care must be taken to avoid hydrolysis of the ester group during synthesis and purification.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Cyclization + Esterification | 5-bromoimidazole + ethyl chloroformate + base | High yield, straightforward procedure | Requires careful control of base and temperature |

| Amido-nitrile Cyclization | Cyclization of amido-nitriles followed by bromination and esterification | Alternative route, useful for specific derivatives | More complex starting materials |

| Hydroxylamine Condensation | Condensation of hydroxylamines with ethyl glyoxalate, then bromination | Versatile, can introduce modifications | Multi-step, lower overall yield |

| Industrial Continuous Flow | Scale-up of cyclization and esterification with flow reactors | High efficiency, reproducibility | Requires specialized equipment |

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 5-bromo-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents used.

Condensation Reactions: It can undergo condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted imidazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Aplicaciones Científicas De Investigación

Physical Properties

- Boiling Point : 331.1 °C at 760 mmHg

- Density : 1.664 g/cm³

- Flash Point : 154 °C

Chemical Synthesis

Ethyl 5-bromo-1H-imidazole-2-carboxylate serves as a versatile building block in organic synthesis. It can participate in various chemical reactions such as:

- Substitution Reactions : The bromine atom can be replaced with other nucleophiles.

- Condensation Reactions : It can condense with other compounds to form complex structures.

- Oxidation and Reduction Reactions : This compound can undergo redox reactions depending on the reagents used.

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Anticancer Potential : Preliminary studies suggest that it may possess anticancer properties by inhibiting specific enzymes involved in cell proliferation.

Pharmaceutical Applications

This compound is being investigated as a potential pharmaceutical intermediate. Its ability to interact with biological targets suggests it may lead to the development of new therapeutic agents, particularly in oncology and infectious diseases.

Biochemical Research

This compound plays a role in biochemical research due to its ability to interact with various enzymes and proteins:

- Enzyme Inhibition : It has been observed to inhibit enzymes involved in nucleotide synthesis, affecting DNA and RNA synthesis.

- Cellular Mechanisms : this compound can alter cell signaling pathways and gene expression, influencing cellular metabolism.

Case Study 1: Antimicrobial Activity

A study conducted on this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating significant antimicrobial potential.

Case Study 2: Anticancer Research

In vitro studies have shown that this compound inhibits the proliferation of human cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of specific kinases that regulate cell cycle progression.

Mecanismo De Acción

The mechanism of action of Ethyl 5-bromo-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the ethyl ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Ethyl 5-bromo-1H-imidazole-2-carboxylate belongs to a broader class of substituted imidazole carboxylates. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Position Effects :

- Bromine at C5 (as in the target compound) enhances electrophilic aromatic substitution reactivity compared to C4 or C2 analogues, making it preferable for coupling reactions .

- Ethyl esters (COOEt) generally increase metabolic stability compared to methyl esters (COOMe), though methyl derivatives exhibit higher lipophilicity .

Biological Relevance :

- This compound is a precursor to 1-benzyl-5-chloromethylimidazolium chloride , a key intermediate in isotopically labeled histidine synthesis .

- Derivatives with substituents at N1 (e.g., ethyl or isopropyl groups) show improved bioavailability but reduced solubility due to increased hydrophobicity .

Commercial Availability :

- The target compound is widely available (e.g., ≥98% purity from Combi-Blocks and Aladdin ), whereas analogues like ethyl 4-bromo-1H-imidazole-2-carboxylate are less accessible .

Research and Application Insights

- Synthetic Utility : this compound’s bromine and ester groups enable cross-coupling reactions (e.g., Suzuki-Miyaura) to generate diverse imidazole-based scaffolds .

- Limitations : Its low aqueous solubility restricts use in aqueous-phase reactions, necessitating organic solvents like DMF or THF .

- Competing Compounds : Methyl esters (e.g., Mthis compound) are more lipophilic but less metabolically stable, limiting their in vivo applications .

Actividad Biológica

Ethyl 5-bromo-1H-imidazole-2-carboxylate is a synthetic compound belonging to the imidazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and biochemical properties, supported by relevant data and research findings.

Overview of this compound

This compound is characterized by its bromine atom and ethyl ester group, which enhance its reactivity and biological properties. The compound is primarily researched for its potential applications in medicinal chemistry, particularly in drug development.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values have been documented as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16.0 |

| Escherichia coli | 8.0 |

| Candida albicans | 32.0 |

| Bacillus subtilis | 4.0 |

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .

2. Anticancer Activity

Studies have demonstrated that this compound possesses anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231. The compound has shown to induce apoptosis in cancer cells, with notable effects on cell cycle regulation and caspase activation.

| Concentration (µM) | Caspase Activity (fold increase) | Morphological Changes |

|---|---|---|

| 1.0 | 1.33 | Significant |

| 10.0 | 1.57 | Marked |

These results indicate that this compound may act as a microtubule-destabilizing agent, contributing to its anticancer efficacy .

The mechanism of action for this compound involves several biochemical pathways:

- Enzyme Inhibition : The compound interacts with various enzymes, inhibiting their activity by binding to active sites. For instance, it has been shown to inhibit enzymes involved in nucleotide synthesis, affecting DNA and RNA production.

- Cell Signaling Modulation : It influences cellular signaling pathways and gene expression by interacting with transcription factors, leading to altered metabolic processes and cellular responses .

Case Study: Anticancer Efficacy

A study evaluating the effects of this compound on MDA-MB-231 cells reported that treatment with the compound resulted in a dose-dependent increase in apoptosis markers and reduced cell viability.

Case Study: Antimicrobial Properties

In a comparative study of various imidazole derivatives, this compound was found to outperform other compounds in terms of antibacterial activity against Gram-positive bacteria, showcasing its potential as an effective antimicrobial agent.

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-bromo-1H-imidazole-2-carboxylate, and how can reaction conditions be optimized to improve yield?

Methodology :

- Stepwise synthesis : Use condensation reactions between brominated imidazole precursors and ethyl chloroformate. For example, describes a procedure involving TFA-mediated cyclization in ethanol at 95°C, achieving >72% yield after 2.5 hours.

- Optimization strategies :

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity in imidazole ring formation (see for DMF usage).

- Catalysts : Sodium metabisulfite () or TFA () can accelerate intramolecular cyclization.

- Temperature control : Maintain 120°C for 18 hours under nitrogen to minimize side reactions ().

Q. How can spectroscopic techniques (NMR, FTIR, MS) be effectively utilized to characterize this compound?

Methodology :

- FTIR analysis :

- Key peaks :

- 1617 cm⁻¹ (C=N stretching in imidazole ring).

- 592 cm⁻¹ (C-Br bond).

- 2973 cm⁻¹ (aliphatic C-H from ethyl group) .

- 1H NMR :

- δ 8.35–8.28 ppm (aromatic protons), δ 2.64 ppm (methyl/methylene groups) .

- Mass spectrometry :

- Use ESI-MS to confirm molecular ion peaks (e.g., m/z 286.01 for a brominated imidazole analog) .

Q. Table 1: Representative Spectroscopic Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| FTIR | 592 cm⁻¹, 1617 cm⁻¹ | C-Br, C=N stretching |

| 1H NMR | δ 2.64 (s, 4H) | Methyl/methylene groups |

| ESI-MS | m/z 286.01 | Molecular ion confirmation |

Advanced Research Questions

Q. What computational approaches predict the bioactivity of this compound derivatives for enzyme targeting (e.g., EGFR)?

Methodology :

- Molecular docking :

- Use AutoDock Vina or Schrödinger Suite to model interactions with EGFR’s ATP-binding pocket ( used similar methods for imidazole derivatives).

- Prioritize derivatives with hydrogen bonding to Met793 and hydrophobic interactions with Leu718 .

- ADMET analysis :

- Predict pharmacokinetics (e.g., LogP <3 for blood-brain barrier penetration) using SwissADME .

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of brominated imidazole derivatives?

Methodology :

- Data collection :

- Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.

- Software tools :

- Example : resolved a brominated imidazole’s conformation using SHELXL, achieving R-factor <0.05.

Q. How do substituents (e.g., nitro, trifluoromethyl) affect the reactivity of this compound in nucleophilic substitution?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.